molecular formula C19H11N3O5 B3569104 5-(4-nitrophenoxy)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione

5-(4-nitrophenoxy)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B3569104
M. Wt: 361.3 g/mol
InChI Key: AXTRVMBQUXPSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-nitrophenoxy)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione, also known as NPD, is a chemical compound that has been widely studied in the field of medicinal chemistry. NPD has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In

Mechanism of Action

The exact mechanism of action of 5-(4-nitrophenoxy)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have suggested that 5-(4-nitrophenoxy)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione may inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival. 5-(4-nitrophenoxy)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione has also been found to induce the expression of certain genes that are involved in apoptosis.
Biochemical and Physiological Effects
5-(4-nitrophenoxy)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione has been found to have several biochemical and physiological effects. In vitro studies have shown that 5-(4-nitrophenoxy)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione can inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival. 5-(4-nitrophenoxy)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione has also been found to induce the expression of certain genes that are involved in apoptosis. In addition, 5-(4-nitrophenoxy)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione has been found to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-nitrophenoxy)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potent anti-cancer properties. 5-(4-nitrophenoxy)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione has been found to have anti-proliferative effects on various cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using 5-(4-nitrophenoxy)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its low overall yield. The multi-step synthesis method of 5-(4-nitrophenoxy)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione can be time-consuming and costly, making it difficult to produce large quantities of the compound for research purposes.

Future Directions

There are several future directions for the study of 5-(4-nitrophenoxy)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione. One area of research could focus on improving the synthesis method of 5-(4-nitrophenoxy)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione to increase its overall yield. Another area of research could focus on identifying the exact mechanism of action of 5-(4-nitrophenoxy)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione, which could lead to the development of more effective cancer therapies. Additionally, further studies could explore the potential applications of 5-(4-nitrophenoxy)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione in the treatment of other diseases, such as inflammation and neurodegenerative disorders.
Conclusion
In conclusion, 5-(4-nitrophenoxy)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The multi-step synthesis method of 5-(4-nitrophenoxy)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione can be time-consuming and costly, but its potent anti-cancer properties make it a promising candidate for the development of new cancer therapies. Further research is needed to fully understand the mechanism of action of 5-(4-nitrophenoxy)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione and its potential applications in the treatment of other diseases.

Scientific Research Applications

5-(4-nitrophenoxy)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in the treatment of cancer. In vitro studies have shown that 5-(4-nitrophenoxy)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione has potent anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. 5-(4-nitrophenoxy)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, 5-(4-nitrophenoxy)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione has also been studied for its anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

5-(4-nitrophenoxy)-2-pyridin-3-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O5/c23-18-16-8-7-15(27-14-5-3-12(4-6-14)22(25)26)10-17(16)19(24)21(18)13-2-1-9-20-11-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTRVMBQUXPSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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